ethyl 5-((4-(2,3-dimethylphenyl)piperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate
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Description
The compound is a derivative of piperazine and pyrazole. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine rings can participate in various reactions, including alkylation, acylation, and sulfonation . Pyrazole rings can undergo reactions such as halogenation, nitration, and sulfonation .Scientific Research Applications
Antiproliferative Activity Against Human Cancer Cell Lines
Researchers have synthesized derivatives similar to the compound , evaluating their antiproliferative effects against various human cancer cell lines. One study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives found that some compounds demonstrated good activity across different cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).
Mycobacterium Tuberculosis DNA GyrB Inhibition
Another research avenue has been the synthesis of benzofuran and benzo[d]isothiazole derivatives to inhibit Mycobacterium tuberculosis DNA GyrB, indicating a potential application in tuberculosis treatment. One of the compounds in this study was found to be a promising inhibitor, showing significant inhibition activity (Reddy et al., 2014).
Antibacterial and Anticancer Agents
Further studies have focused on the synthesis of novel compounds for antibacterial and anticancer applications. For example, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were evaluated for their antimicrobial and anticancer activity, with some compounds showing higher activity than the reference drugs (Hafez et al., 2016).
Antimicrobial and Anti-Proliferative Activities
Compounds incorporating elements similar to the compound have also been evaluated for their antimicrobial and anti-proliferative activities. A study on N-Mannich bases of 1,3,4-oxadiazole showed promising results against pathogenic bacteria and certain cancer cell lines, indicating a broad spectrum of potential biomedical applications (Al-Wahaibi et al., 2021).
Properties
IUPAC Name |
ethyl 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-5-16-18(20(25)28-6-2)19(22-21-16)29(26,27)24-12-10-23(11-13-24)17-9-7-8-14(3)15(17)4/h7-9H,5-6,10-13H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBHGSRGTPXVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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